molecular formula C23H24FNO5S B14793090 5-Cyclopropyl-2-(4-fluorophenyl)-6-[3-hydroxy-1-(methylsulfonyl)propyl]-N-methyl-3-benzofurancarboxamide CAS No. 1188265-96-4

5-Cyclopropyl-2-(4-fluorophenyl)-6-[3-hydroxy-1-(methylsulfonyl)propyl]-N-methyl-3-benzofurancarboxamide

Cat. No.: B14793090
CAS No.: 1188265-96-4
M. Wt: 445.5 g/mol
InChI Key: NWEUMYITBAYDTE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nesbuvir involves several steps, starting from the preparation of the benzofuran coreThe synthetic route typically involves the use of reagents such as fluorobenzenes, sulfanilides, and furan-3-carboxylic acid derivatives .

Industrial Production Methods

Industrial production of Nesbuvir follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput screening and optimization of reaction conditions to maximize yield and purity. The process is designed to be cost-effective and scalable, ensuring that the compound can be produced in sufficient quantities for clinical and commercial use .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group (-OH) on the propyl chain is susceptible to oxidation. Under controlled conditions, this group can be converted into a ketone or carboxylic acid.

  • Reagents/Conditions : Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or basic media, or chromium-based oxidants (e.g., Jones reagent).

  • Products :

    • Ketone derivative: Formed via partial oxidation.

    • Carboxylic acid derivative: Resulting from complete oxidation.

The methylsulfonyl group (-SO₂CH₃) remains stable under typical oxidation conditions, preserving its electron-withdrawing properties.

Reduction Reactions

The cyclopropane ring, while generally stable, may undergo hydrogenation under high-pressure catalytic conditions.

  • Reagents/Conditions : Hydrogen gas (H₂) with palladium on carbon (Pd/C) or platinum oxide (PtO₂) as catalysts.

  • Products :

    • Cyclopropane ring-opening yields a propane derivative, altering the compound’s steric profile.

Selective reduction of other functional groups (e.g., benzofuran core) has not been reported, likely due to the aromatic stability of the ring system.

Substitution Reactions

The methylsulfonyl group participates in nucleophilic substitution reactions, particularly at the sulfur center.

  • Reagents/Conditions : Amines (e.g., NH₃, primary/secondary amines) or thiols in polar aprotic solvents (e.g., DMF, DMSO).

  • Products :

    • Sulfonamide derivatives: Formed via displacement of the methylsulfonyl group with nucleophiles.

This reactivity is critical for modifying the compound’s electronic properties and enhancing binding affinity in pharmacological contexts.

Hydrolysis Reactions

The carboxamide group (-CONHCH₃) undergoes hydrolysis under acidic or basic conditions.

  • Reagents/Conditions :

    • Acidic: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) with heating.

    • Basic: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) with heating.

  • Products :

    • Carboxylic acid derivative: Resulting from cleavage of the amide bond.

Hydrolysis pathways are pivotal for studying metabolic degradation or prodrug activation.

Synthetic Pathways and Reaction Conditions

The compound’s synthesis involves multi-step reactions, as outlined below:

Step Reaction Type Key Reagents/Conditions Intermediate/Product
1Cyclopropanation[2+1] Cycloaddition with dichlorocarbeneCyclopropyl-benzofuran precursor
2Suzuki-Miyaura CouplingPd(PPh₃)₄, 4-fluorophenylboronic acidFluorophenyl-substituted intermediate
3Nucleophilic SubstitutionMethylsulfonyl chloride, base (K₂CO₃)Methylsulfonylpropyl-functionalized derivative
4AmidationMethylamine, coupling agents (EDC/HOBt)Final carboxamide product

Optimized conditions (e.g., inert atmosphere, controlled temperature) ensure high yields and purity.

Comparative Reactivity with Structural Analogues

The compound’s reactivity differs from analogues due to its unique substituents:

Feature Impact on Reactivity
Cyclopropyl groupEnhances steric hindrance, reducing electrophilic substitution.
Fluorophenyl moietyElectron-withdrawing effects stabilize aromatic electrophiles.
Methylsulfonyl chainPolar group facilitates nucleophilic substitution.
Carboxamide functionalitySusceptible to hydrolysis, influencing metabolic stability.

These attributes make it distinct from simpler benzofuran derivatives, such as 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol, which lacks the methylsulfonyl and carboxamide groups .

Mechanism of Action

Nesbuvir exerts its effects by inhibiting the NS5B polymerase of the Hepatitis C virus. This enzyme is responsible for the replication of viral RNA, and its inhibition prevents the virus from multiplying. Nesbuvir binds to the active site of NS5B, forming hydrogen bonds with key amino acid residues such as Arg729 and Ser710 . This interaction disrupts the enzyme’s function, leading to a decrease in viral replication .

Comparison with Similar Compounds

Nesbuvir is compared with other NS5B polymerase inhibitors such as sofosbuvir, dasabuvir, and filibuvir. While all these compounds target the same enzyme, Nesbuvir is unique in its binding affinity and interaction with the enzyme’s active site . Similar compounds include:

Nesbuvir’s unique structure and binding properties make it a valuable compound for further research and development in antiviral therapy.

Biological Activity

5-Cyclopropyl-2-(4-fluorophenyl)-6-[3-hydroxy-1-(methylsulfonyl)propyl]-N-methyl-3-benzofurancarboxamide, also known as a derivative of benzofuran, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique molecular structure, which contributes to its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C22H23FN2O5SC_{22}H_{23}FN_{2}O_{5}S, with a molecular weight of approximately 446.492 Da. The structural components include a cyclopropyl group, a fluorophenyl moiety, and a methylsulfonyl group, which are vital for its interaction with biological targets.

PropertyValue
Molecular FormulaC22H23FN2O5S
Molecular Weight446.492 Da
Formal Charge0
Component TypeNon-polymer

Research indicates that this compound exhibits antiviral properties, particularly against respiratory syncytial virus (RSV). It functions as a fusion inhibitor, disrupting the viral entry into host cells. The mechanism involves binding to viral proteins, which prevents the virus from fusing with the host cell membrane.

Pharmacokinetics

A phase 1b clinical trial assessed the pharmacokinetics of related compounds, providing insights into absorption, distribution, metabolism, and excretion (ADME) profiles. The study found that the area under the plasma concentration-time curve (AUC) was significant at higher doses, indicating effective systemic exposure and potential therapeutic efficacy in RSV-infected infants .

Biological Activity Findings

  • Antiviral Effects : The compound demonstrated a notable reduction in RSV RNA viral load in treated patients compared to placebo groups. For instance, a median change from baseline in RSV viral load was reported as -1.98 log10 copies/mL for the treatment group .
  • Safety Profile : Adverse events were primarily mild to moderate, with no severe reactions leading to discontinuation of treatment. The safety profile suggests that it is well tolerated among pediatric populations .
  • Structure-Activity Relationship (SAR) : Studies have shown that modifications to the benzofuran core and substituents significantly influence antiviral potency. Understanding these relationships aids in optimizing the drug design for enhanced efficacy against RSV and potentially other viral pathogens .

Case Studies

Several case studies and clinical trials have been conducted to evaluate the effectiveness of this compound:

  • Trial on RSV : A study involving infants aged 1 month to 24 months showed promising results in reducing RSV symptoms and viral load after administration of the compound over a week-long period .
  • Comparative Studies : Comparative analyses with other antiviral agents indicated that this compound has a superior safety profile and comparable efficacy against RSV when dosed appropriately .

Properties

CAS No.

1188265-96-4

Molecular Formula

C23H24FNO5S

Molecular Weight

445.5 g/mol

IUPAC Name

5-cyclopropyl-2-(4-fluorophenyl)-6-(3-hydroxy-1-methylsulfonylpropyl)-N-methyl-1-benzofuran-3-carboxamide

InChI

InChI=1S/C23H24FNO5S/c1-25-23(27)21-18-11-16(13-3-4-13)17(20(9-10-26)31(2,28)29)12-19(18)30-22(21)14-5-7-15(24)8-6-14/h5-8,11-13,20,26H,3-4,9-10H2,1-2H3,(H,25,27)

InChI Key

NWEUMYITBAYDTE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)C(CCO)S(=O)(=O)C)C4=CC=C(C=C4)F

Origin of Product

United States

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